1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine-derived purine-2,6-dione class, characterized by a bicyclic purine core substituted with methyl groups at positions 1 and 3, a 3-phenylpropyl chain at position 7, and a 4-methylpiperidinylmethyl moiety at position 6.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-11-14-27(15-12-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)13-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNQYZKOPWNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. Its unique structure allows for interactions with various biological targets, potentially influencing several physiological processes.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C₁₉H₂₄N₄O₂
- Molecular Weight: 368.43 g/mol
- CAS Number: 851940-95-9
The structural complexity arises from the presence of a purine core modified with a piperidine moiety and a phenylpropyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act through:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Binding: It may bind to specific receptors, influencing signaling pathways associated with neurotransmission and other physiological responses.
Neuropharmacological Effects
Given the structural features similar to known neuroactive compounds, this purine derivative may exhibit neuropharmacological effects. Compounds with similar structures have been evaluated for their activity against neurotransmitter systems, particularly those involving dopamine and serotonin transporters.
| Compound | Target | Activity |
|---|---|---|
| 1,3-Dimethyl-8-(4-methylpiperidin-1-yl)methyl | DAT/SERT | Potential modulation |
| Similar Purines | Various | Antimicrobial/antiviral |
Cytotoxicity and Anti-cancer Potential
Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves interference with DNA synthesis or repair mechanisms. Further research is necessary to establish the specific cytotoxic profile of this compound.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of similar purine derivatives on various cancer cell lines. Results indicated that modifications on the purine structure significantly influenced cytotoxicity levels.
- Antimicrobial Screening : In vitro assays have shown that compounds related to this structure possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The efficacy was attributed to their ability to disrupt bacterial cell wall synthesis.
- Neuropharmacological Evaluation : Research on structurally similar compounds revealed their ability to inhibit reuptake transporters for dopamine and serotonin, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among purine-2,6-dione derivatives include modifications at positions 7 and 8, which significantly influence pharmacological profiles (Table 1):
Table 1 : Structural comparison of purine-2,6-dione derivatives.
Pharmacological Activities
- DPP-4 Inhibition: BI 1356 (a structural analog with a piperidinyl group at position 8) exhibits superior DPP-4 inhibition (IC₅₀ < 1 nM) and prolonged duration compared to sitagliptin, attributed to its 3-aminopiperidinyl group enhancing target binding . The target compound’s 4-methylpiperidinylmethyl group may similarly enhance potency, though specific data are unavailable.
- Antiarrhythmic Activity: Derivatives with 8-alkylamino substituents (e.g., compound 15 in ) demonstrated prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55) in rodent models, likely due to α₁/α₂-adrenoreceptor modulation (Ki = 0.152–1.400 µM) . The target compound lacks an 8-amino group but retains the 3-phenylpropyl chain, which may confer cardiovascular activity.
- Cytotoxicity: Purine derivatives with 8-nitro or 8-chloro substituents () showed moderate cytotoxicity (GI₅₀ = 0.7–1.5 µM) in leukemia cell lines, though none surpassed tyrosine kinase inhibitors (TKIs) . The target compound’s 4-methylpiperidinyl group could modulate kinase inhibition (e.g., PDK1 or IRAK-4) based on Boehringer Ingelheim’s purine-based PDK1 inhibitors (IC₅₀ = 0.1–100 nM) .
Physicochemical and Electrochemical Properties
- pH-Dependent Oxidation : Purine derivatives like theophylline and caffeine exhibit pH-dependent oxidation peaks on glassy carbon electrodes, with current minima at pH 5–11 due to adsorption effects . The target compound’s 3-phenylpropyl chain may alter its electrochemical behavior, though empirical data are needed.
- Spectroscopic Characteristics : Analogous compounds (e.g., 8-chloro-1,3-dimethyl-7-arylpurine-2,6-diones) display FTIR peaks at 1697 cm⁻¹ (C=O stretching) and 744 cm⁻¹ (C-Cl stretching), suggesting the target compound’s carbonyl groups would similarly dominate its IR spectrum .
Q & A
Q. Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 8-Substitution | Solvent | DMF > EtOH | +25% |
| Alkylation | Temperature | 60°C (reflux) | +15% |
| Purification | Method | Gradient chromatography (hexane:EtOAc) | +30% purity |
Q. Key Considerations :
- Catalyst Screening : Use Pd/C or CuI for coupling reactions.
- Microwave-Assisted Synthesis : Reduces reaction time by 50% .
How can molecular docking predict this compound’s antiviral activity?
Q. Methodology :
Target Selection : Prioritize viral polymerases (e.g., HCV NS5B) based on structural analogs’ activity .
Software : Use AutoDock Vina or Schrödinger Suite for docking.
Validation :
- Compare binding poses with known inhibitors (e.g., 8-hydroxyquinoline derivatives).
- Validate via in vitro polymerase inhibition assays (IC₅₀ determination) .
Example Result :
A docking score of −9.2 kcal/mol (similar to 5-fluorouracil) suggests competitive inhibition at the active site .
How do researchers address discrepancies in biological activity across analogs?
Case Example :
A 4-methylpiperidinyl analog shows stronger antiviral activity than a 4-ethylpiperazinyl derivative.
Analysis Framework :
SAR Study : Systematically vary substituents (e.g., alkyl chain length, piperidine vs. piperazine).
Physicochemical Profiling : Measure logP (octanol-water) and pKa to correlate bioavailability with activity .
Cellular Uptake Assays : Use fluorescently labeled analogs to quantify intracellular concentration .
What computational tools predict metabolic stability?
Q. Workflow :
Metabolite Prediction : Use GLORY or MetaSite to identify likely oxidation sites (e.g., piperidinyl methyl group).
CYP450 Inhibition : Test in human liver microsomes with LC-MS/MS quantification.
In Silico ADME : SwissADME or pkCSM predicts half-life, clearance, and BBB permeability .
How is crystallographic data used to validate tautomeric forms?
Q. Procedure :
Single-Crystal Growth : Slow evaporation from EtOH/water.
X-ray Diffraction : Resolves tautomers (e.g., lactam vs. lactim forms) via bond lengths and angles.
Comparative Analysis : Overlay experimental and DFT-optimized structures to confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
